molecular formula C14H10ClFO3 B6381905 2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261921-56-5

2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6381905
CAS RN: 1261921-56-5
M. Wt: 280.68 g/mol
InChI Key: ZUMVRNHUBVCHGG-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (herein referred to as 2-CFMCPP) is a synthetic compound with a broad range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a member of the phenol family and is used as a versatile intermediate in the synthesis of a variety of compounds. 2-CFMCPP has been studied extensively for its potential applications in numerous areas, including medicinal chemistry, biochemistry, and organic synthesis.

Scientific Research Applications

2-CFMCPP has been studied extensively for its potential applications in numerous areas, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, 2-CFMCPP has been used as a starting material for the synthesis of various active pharmaceutical ingredients (APIs), such as antibiotics and anti-cancer agents. In biochemistry, 2-CFMCPP has been used as a starting material for the synthesis of various proteins, enzymes, and other biomolecules. In organic synthesis, 2-CFMCPP has been used as a starting material for the synthesis of various organic compounds, such as dyes, pigments, and other organic materials.

Mechanism of Action

2-CFMCPP is an organic compound with a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. The mechanism of action of 2-CFMCPP is not yet fully understood. However, it is believed to be involved in the formation of various active pharmaceutical ingredients (APIs) and biomolecules. It is also believed to be involved in the formation of various organic compounds, such as dyes and pigments.
Biochemical and Physiological Effects
2-CFMCPP has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of its biochemical and physiological effects, 2-CFMCPP has been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have anti-cancer and anti-bacterial effects. Furthermore, 2-CFMCPP has been shown to have an inhibitory effect on the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

2-CFMCPP is a versatile compound that has a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of its advantages and limitations for lab experiments, 2-CFMCPP has a number of advantages. It is relatively inexpensive and easy to synthesize. In addition, it is highly reactive, making it well-suited for a variety of reactions. Furthermore, it is relatively stable, making it suitable for use in long-term experiments. However, 2-CFMCPP also has some limitations. It is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.

Future Directions

2-CFMCPP has a wide range of potential applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of future directions, some possible areas of research include the development of new synthetic methods for the synthesis of 2-CFMCPP, the development of new APIs and biomolecules based on 2-CFMCPP, and the exploration of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects, as well as its potential toxic effects, would be beneficial. Finally, research into its potential environmental effects would also be beneficial.

Synthesis Methods

2-CFMCPP is synthesized through a variety of methods. The most common method involves the reaction of 2-chloro-5-methoxycarbonylphenol with 2-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-CFMCPP in 95% purity. Other methods of synthesis include the reaction of 2-chloro-5-methoxycarbonylphenol with 2-fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

methyl 3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)9-3-5-12(16)10(6-9)8-2-4-11(15)13(17)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVRNHUBVCHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686120
Record name Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol

CAS RN

1261921-56-5
Record name Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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